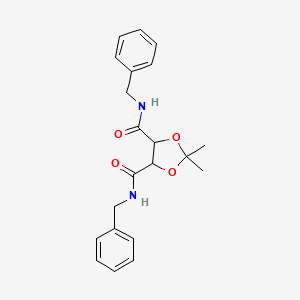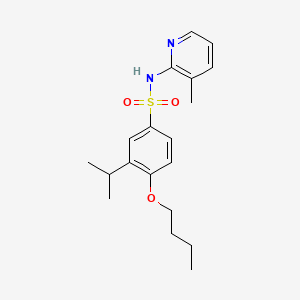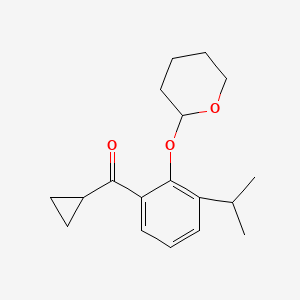
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a chemical compound with the molecular formula C21H24N2O4 It is known for its unique structure, which includes a dioxolane ring and dibenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of appropriate dioxolane derivatives with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dioxolane ring structure but differs in its substituents.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another similar compound with a dioxolane ring and different functional groups.
Uniqueness
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific combination of dibenzyl groups and dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
4-N,5-N-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)26-17(19(24)22-13-15-9-5-3-6-10-15)18(27-21)20(25)23-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
BGPXLBACWHVXTA-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(C(O1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)


![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)

![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)


![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367701.png)
